molecular formula C14H9Cl5 B588365 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene CAS No. 221899-88-3

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

Cat. No. B588365
CAS RN: 221899-88-3
M. Wt: 362.525
InChI Key: CVUGPAFCQJIYDT-PGRXLJNUSA-N
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Description

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, also known as 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 362.525. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stable Isotope Labelled Compounds

2,4’-DDT-d8 is a stable isotope labelled compound . These types of compounds are used in various scientific research fields, including biochemistry, pharmacology, and environmental science. They are particularly useful in isotope tracing studies, where they can help to track the flow of atoms through metabolic pathways.

Pesticide Reference Standards

This compound is used as a reference standard in pesticide research . Reference standards are essential in analytical chemistry as they ensure the accuracy of the analytical method. They are used to calibrate the equipment and validate the results.

Food and Beverage Testing

2,4’-DDT-d8 is used for analytical testing within the food and beverage sector . It can be used to test for the presence of pesticides in food and drink products, ensuring they are safe for consumption.

Environmental Analysis

This compound is used in environmental analysis . It can be used to test for the presence of pesticides in various environmental samples, such as soil or water. This helps to monitor the environmental impact of pesticide use.

Recovery Surrogate Standard

4,4′-DDT-d8 may be used as a recovery surrogate standard for the quantification of 4,4′-DDT in marine pore water . This involves using equilibrium solid-phase microextraction (SPME) followed by automated thermal desorption-gas chromatography/mass spectrometry (TD-GC-MS) using disposable optical fiber.

Dicofol Environmental Assessments

The compound is used in the analysis of dicofol, a well-known pesticide . It helps in the quantification and detection of dicofol in environmental samples, contributing to the understanding of dicofol’s environmental occurrence and impact.

properties

IUPAC Name

1-chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUGPAFCQJIYDT-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129305
Record name Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221899-88-3
Record name Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221899-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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